4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester
CAS No.:
Cat. No.: VC13611256
Molecular Formula: C19H21BO4
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BO4 |
|---|---|
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-11-9-14(10-12-16)13-5-7-15(8-6-13)17(21)22/h5-12H,1-4H3,(H,21,22) |
| Standard InChI Key | MZOYPTHOMOYJEZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Properties
The molecular structure of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester comprises a biphenyl system where one phenyl ring bears a boronic acid pinacol ester (-B(O2C2(CH3)4)) at the 4'-position, and the other phenyl ring features a carboxylic acid (-COOH) group at the 4-position. The pinacol ester group stabilizes the boronic acid, preventing self-condensation and oxidative degradation.
Key Structural Features:
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Biphenyl Core: Provides rigidity and planar geometry, facilitating π-π interactions in catalytic systems.
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Boronic Acid Pinacol Ester: The boron atom is coordinated to two oxygen atoms from the pinacol ligand, forming a five-membered dioxaborolane ring. This configuration enhances solubility in organic solvents compared to free boronic acids .
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Carboxylic Acid Group: Introduces acidity (pKa ~4-5) and enables further functionalization via esterification or amidation.
Physicochemical Properties:
| Property | Value/Range |
|---|---|
| Molecular Formula | C19H21BO4 |
| Molecular Weight | 324.18 g/mol |
| Melting Point | 100–102°C |
| Purity (HPLC) | 98.2–99.6% |
| Solubility | THF, Dioxane, DCM |
These properties are derived from analogous boronic esters, such as N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boric acid pinacol ester, which shares comparable stability and reactivity profiles .
Synthesis and Optimization
The synthesis of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester typically involves a multi-step route, leveraging palladium-catalyzed borylation and protective group strategies.
Synthetic Route
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Borylation of Halogenated Precursors:
A halogenated biphenyl derivative (e.g., 4-bromo-[1,1'-biphenyl]-4-carboxylic acid) undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). This step installs the boronic ester group at the 4'-position . -
Carboxylic Acid Protection/Deprotection:
The carboxylic acid group is often protected as a tert-butyl ester during synthesis to prevent side reactions. Deprotection using trifluoroacetic acid (TFA) yields the final product .
Reaction Conditions and Yield Optimization
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Catalyst Loading: 0.06–0.1 equivalents of Pd(dppf)Cl2 ensure efficient cross-coupling while minimizing costs .
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Solvent System: Dioxane or tetrahydrofuran (THF) at 85–100°C provides optimal reaction kinetics.
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Base Selection: Potassium acetate (KOAc) facilitates transmetallation, critical for boron transfer .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–90°C | Maximizes conversion |
| Reaction Time | 12–16 hours | Ensures completion |
| Pd Catalyst Loading | 0.06–0.08 eq | Balances cost and efficiency |
Under these conditions, yields of 51–58% are achievable, with purity exceeding 98% after recrystallization .
Characterization and Analytical Data
The structural integrity and purity of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester are confirmed through spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, CDCl3):
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13C NMR:
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
Applications in Organic Synthesis
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester serves as a versatile building block in:
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures, a cornerstone of drug discovery (e.g., antihypertensive agents) .
Functional Material Synthesis
Its rigid biphenyl core is incorporated into liquid crystals and organic light-emitting diodes (OLEDs), where planarity enhances charge transport .
Challenges and Future Directions
Stability Concerns
While the pinacol ester improves stability, hydrolysis under acidic or aqueous conditions remains a limitation. Future work may explore fluorinated pinacol analogs for enhanced robustness.
Scalability
Current yields (51–58%) are suboptimal for industrial-scale production. Continuous-flow systems and catalyst recycling could address this .
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